molecular formula C6H12F3N B3282771 3-(Trifluoromethyl)pentan-3-amine CAS No. 756814-11-6

3-(Trifluoromethyl)pentan-3-amine

Cat. No.: B3282771
CAS No.: 756814-11-6
M. Wt: 155.16 g/mol
InChI Key: WTHVCMRZYLAHBR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pentan-3-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pentan-3-amine backbone. This compound is notable for its unique chemical properties, which are largely influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of secondary amines using reagents such as trifluoromethyl sulfonates (CF₃SO₂Na) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods: In an industrial setting, the production of 3-(Trifluoromethyl)pentan-3-amine may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under controlled conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3-(Trifluoromethyl)pentan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)pentan-3-amine exerts its effects is primarily through its interaction with molecular targets influenced by the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can modulate the compound’s binding affinity and reactivity with various biological targets. This can lead to alterations in enzymatic activity, receptor binding, and other molecular interactions.

Comparison with Similar Compounds

    Trifluoromethylbenzene: Another compound with a trifluoromethyl group, but attached to a benzene ring.

    Trifluoromethylketones: Compounds where the trifluoromethyl group is attached to a ketone functional group.

    Trifluoromethylalkenes: Compounds with a trifluoromethyl group attached to an alkene.

Uniqueness: 3-(Trifluoromethyl)pentan-3-amine is unique due to its specific structure, which combines the properties of a trifluoromethyl group with an amine. This combination imparts distinct reactivity and stability, making it valuable in various applications where other trifluoromethyl-containing compounds may not be as effective .

Properties

IUPAC Name

3-(trifluoromethyl)pentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-3-5(10,4-2)6(7,8)9/h3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHVCMRZYLAHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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